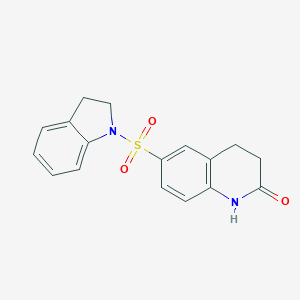

![molecular formula C17H13N3O4S B263268 N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDA-410 is a small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), which is a non-selective channel that regulates the flow of ions and molecules in and out of the mitochondria. The mPTP is involved in various cellular processes, including apoptosis, necrosis, and autophagy. Therefore, the inhibition of mPTP by BDA-410 has the potential to modulate these processes and provide therapeutic benefits.

作用機序

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide exerts its pharmacological effects by inhibiting the opening of the mPTP. The mPTP is a non-selective channel that allows the passage of ions and molecules with a molecular weight of less than 1.5 kDa. The opening of the mPTP is triggered by various stimuli, including oxidative stress, calcium overload, and mitochondrial depolarization. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic factors, and the induction of cell death. This compound binds to the mPTP and prevents its opening, thereby preserving the mitochondrial function and reducing cell death.

Biochemical and physiological effects:

This compound has been shown to have various biochemical and physiological effects in different experimental settings. In animal models of ischemia-reperfusion injury, this compound has been reported to reduce oxidative stress, inflammation, and apoptosis, and improve mitochondrial function and energy metabolism. In cancer cells, this compound has been shown to induce cell death by activating the intrinsic apoptotic pathway and inhibiting the Warburg effect, which is a metabolic adaptation of cancer cells to aerobic glycolysis. In neuronal cells, this compound has been demonstrated to protect against excitotoxicity, oxidative stress, and mitochondrial dysfunction, and improve synaptic plasticity and cognitive function.

実験室実験の利点と制限

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has several advantages and limitations for laboratory experiments. One of the main advantages is its specificity and potency in inhibiting the mPTP. This compound has been shown to be highly selective for the mPTP and does not affect other mitochondrial channels or transporters. Another advantage is its stability and solubility in physiological solutions, which allows for easy administration and dosing. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies. Another limitation is its limited bioavailability and distribution in vivo, which may require the use of drug delivery systems to enhance its efficacy and target specificity.

将来の方向性

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has several potential future directions for scientific research and clinical development. One direction is to further investigate its therapeutic effects in different disease models, including neurodegenerative disorders, cardiovascular diseases, and cancer. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties, such as its bioavailability, distribution, and metabolism, to enhance its efficacy and safety in vivo. Another direction is to explore its combination therapy with other drugs or interventions, such as chemotherapy, radiotherapy, or stem cell transplantation, to improve the outcomes of various diseases. Finally, another direction is to develop new analogs or derivatives of this compound with improved selectivity, potency, and pharmacological properties, to expand the repertoire of mPTP inhibitors for clinical use.

合成法

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide involves several steps, including the condensation of 2-mercaptoquinoxaline with 3-nitrophthalic anhydride to form the key intermediate, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid. The final step involves the acetylation of the amine group with acetic anhydride. The synthesis of this compound has been described in detail in the literature, and the compound has been obtained in high yield and purity.

科学的研究の応用

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has been extensively studied in various scientific fields, including neuroscience, cardiology, and oncology. In neuroscience, this compound has been shown to protect against ischemic brain injury and neurodegeneration by inhibiting mPTP opening and reducing mitochondrial dysfunction. In cardiology, this compound has been demonstrated to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury. In oncology, this compound has been reported to induce cell death in cancer cells and sensitize them to chemotherapy by modulating the mPTP.

特性

分子式 |

C17H13N3O4S |

|---|---|

分子量 |

355.4 g/mol |

IUPAC名 |

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C17H13N3O4S/c21-15(18-10-5-6-13-14(7-10)24-9-23-13)8-25-17-16(22)19-11-3-1-2-4-12(11)20-17/h1-7H,8-9H2,(H,18,21)(H,19,22) |

InChIキー |

YIKXNJRGIMOCNG-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4NC3=O |

正規SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4NC3=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)

![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)

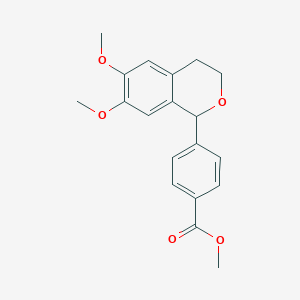

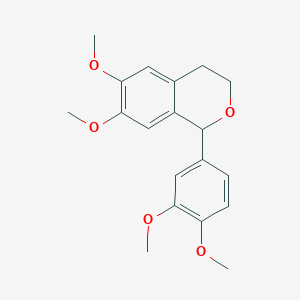

![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)

![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)

![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)

![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)

![2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)

![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)

![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)

![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)

![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)